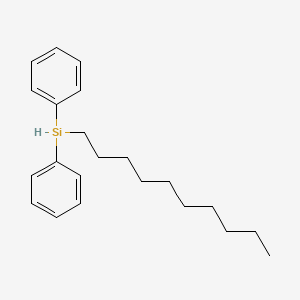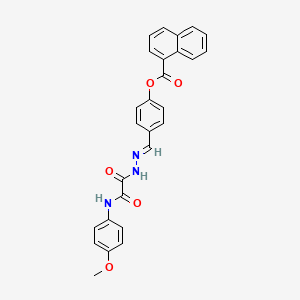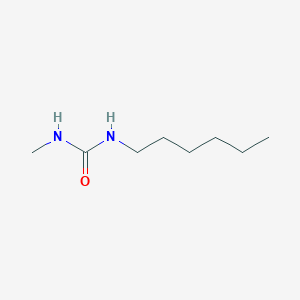
3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromphenoxy)tetrahydrothiophen-1,1-dioxid ist eine chemische Verbindung mit der Summenformel C10H11BrO3S und einem Molekulargewicht von 291,165 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein einer Bromphenoxygruppe aus, die an einen Tetrahydrothiophenring gebunden ist, der zusätzlich zu einer 1,1-Dioxidform oxidiert ist. Aufgrund seiner einzigartigen chemischen Eigenschaften wird es in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Bromphenoxy)tetrahydrothiophen-1,1-dioxid beinhaltet typischerweise die Reaktion von 4-Bromphenol mit Tetrahydrothiophen-1,1-dioxid unter bestimmten Bedingungen. Ein gängiges Verfahren verwendet eine Base wie Kaliumcarbonat in einem Lösungsmittel wie Aceton, gefolgt von Erhitzen, um die Reaktion zu fördern . Die Reaktion kann wie folgt dargestellt werden:
4-Bromphenol+Tetrahydrothiophene 1,1-dioxideK2CO3,acetone{_svg_3}3-(4-Bromphenoxy)tetrahydrothiophene 1,1-dioxide
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion. Dies kann die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen umfassen, um eine konstante Qualität und Ausbeute zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
3-(4-Bromphenoxy)tetrahydrothiophen-1,1-dioxid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile substituiert werden.
Oxidations- und Reduktionsreaktionen: Der Tetrahydrothiophenring kann unter bestimmten Bedingungen Oxidation oder Reduktion erfahren.
Kupplungsreaktionen: Die Phenoxygruppe kann an Kupplungsreaktionen mit anderen aromatischen Verbindungen teilnehmen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine oder Thiole, oft in Gegenwart einer Base wie Natriumhydroxid.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen mit Aminen Aminophenoxyderivate ergeben, während Oxidationsreaktionen Sulfoxide oder Sulfone erzeugen können.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromphenoxy)tetrahydrothiophen-1,1-dioxid wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: In Studien, die Enzymhemmung und Protein-Ligand-Wechselwirkungen betreffen.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Bromphenoxy)tetrahydrothiophen-1,1-dioxid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Bromphenoxygruppe kann Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit Zielproteinen ausbilden, während der Tetrahydrothiophenring an Redoxreaktionen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren und verschiedene biochemische Pfade beeinflussen.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The tetrahydrothiophene ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The phenoxy group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenoxy derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with target proteins, while the tetrahydrothiophene ring can participate in redox reactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Butoxytetrahydrothiophen-1,1-dioxid
- 3-Brom-4-(4-brom-1,1-dioxidotetrahydro-3-thienyl)disulfanyl]tetrahydrothiophen-1,1-dioxid
- 3-(2-Butenyloxy)-tetrahydrothiophen-1,1-dioxid
Einzigartigkeit
3-(4-Bromphenoxy)tetrahydrothiophen-1,1-dioxid ist aufgrund des Vorhandenseins der Bromphenoxygruppe einzigartig, die eine besondere chemische Reaktivität und biologische Aktivität verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen, insbesondere bei der Entwicklung neuer chemischer Einheiten und Therapeutika.
Eigenschaften
Molekularformel |
C10H11BrO3S |
|---|---|
Molekulargewicht |
291.16 g/mol |
IUPAC-Name |
3-(4-bromophenoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C10H11BrO3S/c11-8-1-3-9(4-2-8)14-10-5-6-15(12,13)7-10/h1-4,10H,5-7H2 |
InChI-Schlüssel |
XSUOQUSWWMWHBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1OC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)






![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)

